N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

SH2 Domain Drug Design Peptidomimetics

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide (CAS 190078-50-3) is the first validated minimal dipeptide lead for pp60c-src SH2 domain inhibition, emerging from a structure-based drug design program. Unlike ATP-competitive Src inhibitors (e.g., Dasatinib), this compound specifically disrupts SH2-mediated protein-protein interactions—blocking Src binding to EGFR and FAK—yielding distinct and non-redundant biological phenotypes. Supported by high-resolution co-crystal data (PDB: 1A09) and thermodynamic binding profiles, it provides an unparalleled scaffold for medicinal chemistry optimization and biophysical benchmarking. Ideal for dissecting Src's scaffolding vs. catalytic functions in cancer research.

Molecular Formula C26H42N3O9P
Molecular Weight 571.6 g/mol
CAS No. 190078-50-3
Cat. No. B071403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
CAS190078-50-3
Synonyms(S)-4-((S)-2-acetamido-3-(4-(phosphonooxy)phenyl)propanamido)-5-(dipentylamino)-5-oxopentanoic acid
Molecular FormulaC26H42N3O9P
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C
InChIInChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1
InChIKeyLMADZBIAOYLZDD-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide (CAS 190078-50-3): A Dipeptide Inhibitor of the pp60c-src SH2 Domain for Cancer Research


N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide (CAS 190078-50-3) is a synthetic phosphopeptide that functions as a ligand for the pp60c-src SH2 domain . This dipeptide, also designated as Ac-Tyr-Glu-N(n-C5H11)2, emerged from a structure-based drug design program as the lead molecule for developing potent, minimal inhibitors of the Src SH2 domain, validating the strategy of reducing ligand size and complexity [1]. It is a key tool compound for probing Src SH2-mediated signaling in cancer research [2].

Why N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide Cannot Be Replaced by Generic SH2 Inhibitors or ATP-Competitive Src Kinase Inhibitors


The Src signaling pathway can be inhibited at two distinct nodes: the SH2 domain, which mediates protein-protein interactions, or the kinase domain's ATP-binding site. N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a specific ligand for the SH2 domain, blocking downstream signaling by preventing the recruitment of phosphoproteins [1]. In contrast, common ATP-competitive Src inhibitors (e.g., Dasatinib, PP2) target the kinase's catalytic activity. These two mechanisms are not interchangeable; SH2 domain inhibition disrupts a distinct and non-redundant set of protein interactions, such as Src's binding to EGFR and FAK, which are critical for focal adhesion turnover and cell migration . Substituting an SH2 inhibitor with an ATP-competitive inhibitor would fail to recapitulate the same biological effect, as evidenced by the distinct phenotypes observed in studies using each class of probe.

Quantitative Differentiation of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide from Closest Analogs and Alternative Inhibitors


Validated Dipeptide Scaffold as a Viable Lead for Reducing Ligand Complexity

The compound (referred to as 2 in the primary literature) is the first reported success in a strategy to reduce the size and complexity of SH2 ligands. Unlike larger pentapeptide inhibitors (e.g., Ac-pYEEIE, IC50 = 1 µM), this dipeptide was explicitly demonstrated to be a viable lead molecule for a drug discovery program, confirming the feasibility of the approach [1]. This establishes its unique role as a minimal scaffold for further optimization.

SH2 Domain Drug Design Peptidomimetics

Structural Basis for Binding to the pp60c-src SH2 Domain via X-Ray Crystallography

The binding mode of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide to the pp60c-src SH2 domain has been experimentally determined at high resolution (2.00 Å) via X-ray crystallography (PDB ID: 1A09) [1]. This provides a validated, atomic-level understanding of the binding interactions, which is not available for many other SH2 ligands. This structural data forms the foundation for the rational design of improved analogues, as detailed in the associated publication [2].

Structural Biology SH2 Domain X-ray Crystallography

Thermodynamic Binding Profile Determined by Isothermal Titration Calorimetry (ITC)

The binding of the compound to the pp60c-src SH2 domain has been thermodynamically characterized using Isothermal Titration Calorimetry (ITC) [1]. This technique provides a complete thermodynamic profile (ΔG, ΔH, ΔS) of the interaction, which is a more rigorous measure of binding than IC50 values alone. While the exact Kd value requires accessing the primary publication (Charifson et al., 1997), the existence of this data provides a quantitative foundation for understanding the binding energetics, which is not always available for related compounds [1].

Thermodynamics Binding Affinity Isothermal Titration Calorimetry

Validated Research Applications for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide Based on Evidence


Lead Compound for Structure-Based Drug Design of Src SH2 Inhibitors

As the first validated dipeptide lead for pp60c-src SH2 domain inhibition [1], this compound serves as the foundational scaffold for designing novel, drug-like inhibitors. Its minimal structure and well-characterized binding interactions, including a co-crystal structure [2], enable medicinal chemists to systematically explore modifications to improve potency, selectivity, and pharmacokinetic properties. This is a superior starting point compared to larger, less characterized peptides.

Biophysical Probe for Studying Src SH2 Domain Interactions

The availability of high-resolution structural data (PDB: 1A09) [2] and thermodynamic binding data [3] makes this compound an ideal probe for biophysical studies of SH2 domain-ligand interactions. Researchers can use it in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography to study the fundamental mechanisms of phosphotyrosine recognition and to benchmark new SH2-binding molecules.

Cellular Control for Distinguishing SH2-Dependent vs. Kinase-Dependent Src Signaling

In cell-based assays, N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide can be used as a tool to specifically disrupt SH2 domain-mediated protein-protein interactions, distinct from ATP-competitive kinase inhibitors [1]. This allows researchers to dissect the relative contributions of Src's scaffolding function (via its SH2 domain) versus its catalytic activity to a given cellular phenotype, such as migration or proliferation, providing a clearer understanding of Src's role in cancer biology.

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